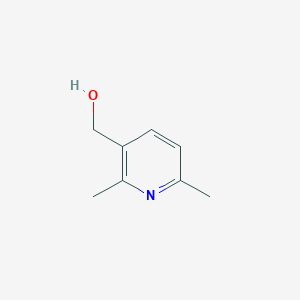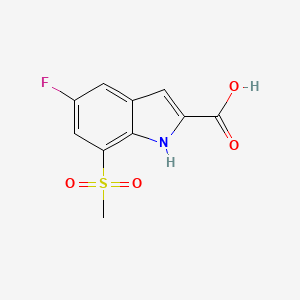
(2,6-Dimethylpyridin-3-yl)methanol
Vue d'ensemble
Description
(2,6-Dimethylpyridin-3-yl)methanol is a chemical compound that is related to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The compound has two methyl groups attached to the pyridine ring, specifically at the 2 and 6 positions, and a methanol group at the 3 position. This structure suggests that it may have interesting chemical properties and potential applications in various fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of compounds related to (2,6-Dimethylpyridin-3-yl)methanol can be complex, involving multiple steps and specific reagents. For instance, the synthesis of a related compound, Bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)], was achieved by reacting (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid in a methanol solution . This process resulted in a seven-coordinate dimer with a distorted bipyramidal structure, as confirmed by various analytical techniques, including X-ray single crystal diffraction analysis.
Molecular Structure Analysis
The molecular structure of related compounds can be quite intricate. For example, the Bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] complex has a seven-coordinated tin atom in a distorted bipyramidal structure . The precise arrangement of atoms and the overall geometry of such molecules can significantly influence their chemical reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of (2,6-Dimethylpyridin-3-yl)methanol and related compounds can be studied through their interactions with other chemicals. For instance, the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate in methanol leads to a novel ring-cleavage reaction, showcasing the potential for complex transformations involving pyridine derivatives . Additionally, the Bronsted acid-catalyzed reaction of dimethyl but-2-ynoates with anilines and formaldehyde in methanol has been studied, leading to a revision of the structure of the product .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2,6-Dimethylpyridin-3-yl)methanol and similar compounds can be deduced from studies on their interactions and stability. For example, the excess molar enthalpies of mixtures of methanol with various pyridines, including 2,6-dimethylpyridine, have been measured, indicating negative excess enthalpies and providing insights into hydrogen-bond formation and base strengths of pyridines . Furthermore, the synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols revealed interesting antioxidant properties and provided information on their stability to air oxidation and reactivity toward peroxyl radicals .
Propriétés
IUPAC Name |
(2,6-dimethylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-10)7(2)9-6/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGDOLFSEUKNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382810 | |
| Record name | (2,6-dimethylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylpyridin-3-yl)methanol | |
CAS RN |
582303-10-4 | |
| Record name | (2,6-dimethylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304081.png)

